

Comparative Analysis of 2,6-Diethynylpyridine and Structurally Related Pyridine Derivatives

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Compound of Interest

Compound Name: 2,6-Diethynylpyridine

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A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of **2,6-diethynylpyridine**, with a comparative analysis against 2,6-dimethylpyridine and 2,6-diphenylpyridine. This document provides a detailed cross-validation of their spectral and physical data, supported by experimental protocols and visual workflows.

This guide presents a detailed comparison of the characterization data for **2,6-diethynylpyridine** and two alternative 2,6-disubstituted pyridine analogs: 2,6-dimethylpyridine (also known as 2,6-lutidine) and 2,6-diphenylpyridine. The selection of these alternatives allows for a systematic evaluation of the influence of the substituent at the 2 and 6 positions of the pyridine ring, from a small alkyl group to a bulky aromatic system, in comparison to the reactive ethynyl moieties. The objective is to provide researchers with a reliable reference for identifying and characterizing these compounds, facilitating their application in medicinal chemistry, materials science, and organic synthesis.

Summary of Physicochemical and Spectroscopic Data

The following tables provide a comprehensive summary of the key physicochemical and spectroscopic properties of **2,6-diethynylpyridine**, 2,6-dimethylpyridine, and 2,6-diphenylpyridine, compiled from various scientific sources.

Table 1: Physicochemical Properties

Property	2,6-Diethynylpyridine	2,6-Dimethylpyridine	2,6-Diphenylpyridine
CAS Number	75867-46-8 [1]	108-48-5	3558-69-8 [2]
Molecular Formula	C ₉ H ₅ N [1]	C ₇ H ₉ N	C ₁₇ H ₁₃ N [2]
Molecular Weight	127.14 g/mol [1]	107.15 g/mol	231.30 g/mol [2]
Appearance	White to light yellow crystalline powder	Colorless liquid	White crystalline powder
Melting Point	69.0 - 73.0 °C	-6.0 °C	82-85 °C
Boiling Point	Not available	143-145 °C	Not available
Purity	≥98% [1]	≥99%	≥98% [2]

Table 2: ¹H NMR Spectral Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
2,6-Diethynylpyridine	7.66 (t, 1H, J = 7.8 Hz, H-4), 7.49 (d, 2H, J = 7.8 Hz, H-3, H-5), 3.15 (s, 2H, C≡CH)
2,6-Dimethylpyridine	7.42 (t, 1H, J = 7.7 Hz, H-4), 6.95 (d, 2H, J = 7.7 Hz, H-3, H-5), 2.49 (s, 6H, CH ₃)
2,6-Diphenylpyridine	8.15 (d, 4H, J = 7.6 Hz), 7.80 (t, 1H, J = 7.8 Hz), 7.68 (d, 2H, J = 7.8 Hz), 7.46 (m, 6H) [2]

Table 3: ¹³C NMR Spectral Data (CDCl₃)

Compound	Chemical Shift (δ) ppm
2,6-Diethynylpyridine	143.0, 137.2, 126.9, 82.5, 79.8
2,6-Dimethylpyridine	157.4, 136.8, 120.9, 24.5
2,6-Diphenylpyridine	157.4, 139.2, 137.0, 129.1, 128.8, 127.0, 121.2 [2]

Table 4: FT-IR Spectral Data (cm⁻¹)

Compound	Key Absorptions (cm ⁻¹)
2,6-Diethynylpyridine	~3290 (=C-H stretch), ~2110 (C≡C stretch), ~1570 (C=N stretch)
2,6-Dimethylpyridine	~2960 (C-H stretch), ~1580 (C=N stretch), ~1450 (C-H bend)
2,6-Diphenylpyridine	~3060 (aromatic C-H stretch), ~1580 (C=N stretch), ~1440 (aromatic C=C stretch)[2]

Table 5: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
2,6-Diethynylpyridine	127 [M] ⁺	101, 75
2,6-Dimethylpyridine	107 [M] ⁺	92, 79, 65
2,6-Diphenylpyridine	231 [M] ⁺	230, 202, 154[2]

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following are generalized experimental protocols for the key characterization methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C, respectively. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

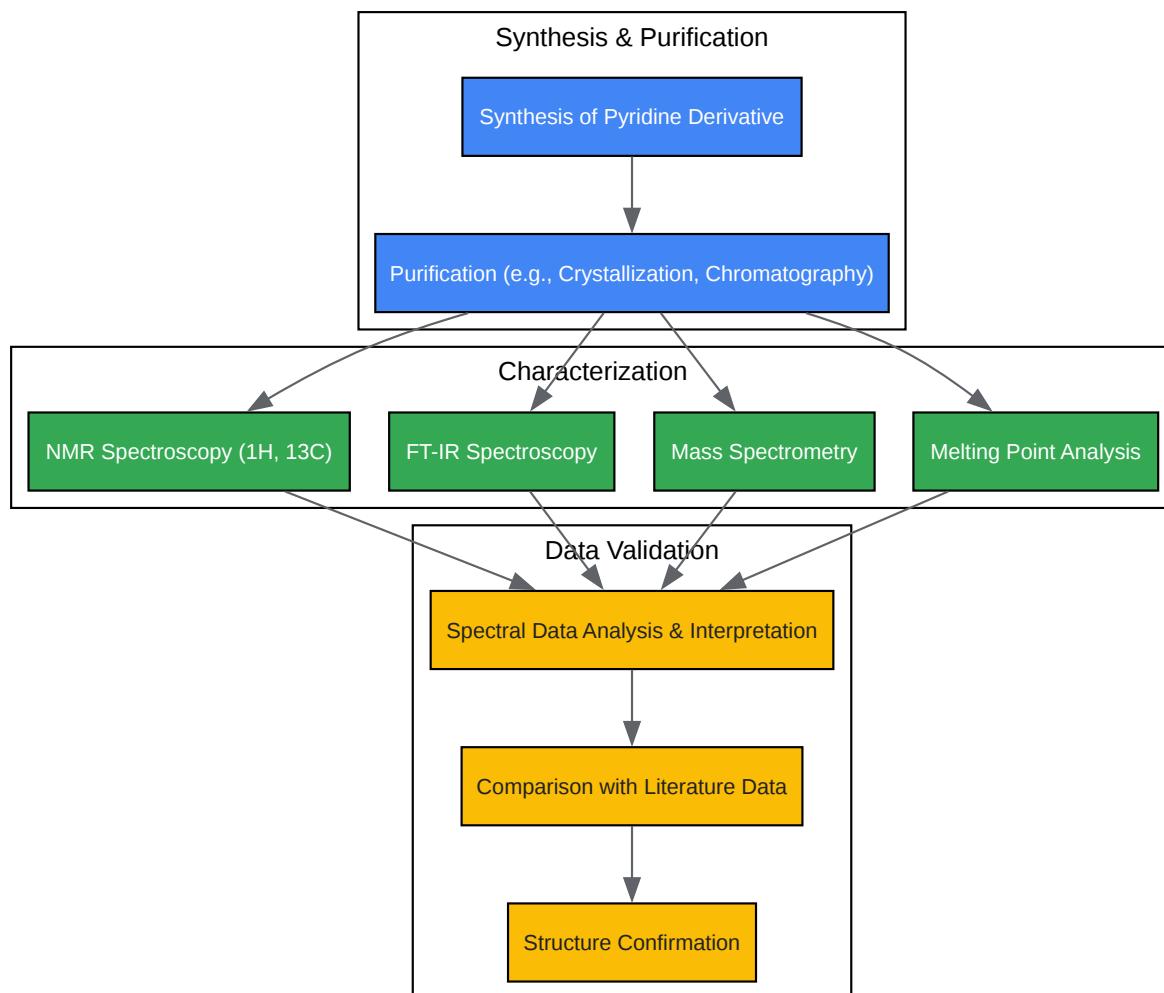
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. Liquid samples were analyzed as a thin film

between NaCl plates. Spectra were recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS): Mass spectra were obtained on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe or gas chromatography (GC) inlet. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded.

Visualization of Experimental Workflow

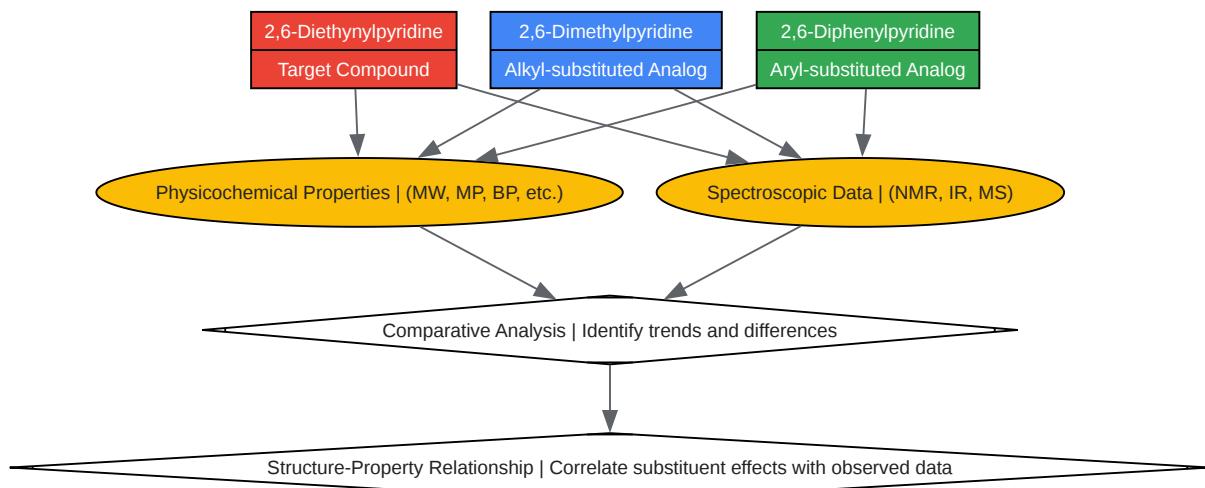
The following diagram illustrates a typical workflow for the characterization and cross-validation of a synthesized pyridine derivative.



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Workflow for Synthesis, Characterization, and Validation.

The logical flow for comparing the characterization data of **2,6-diethynylpyridine** with its alternatives is depicted in the diagram below.



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Comparative Analysis Workflow.

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